N-ethyl-8-methyl-4-oxo-N-(phenylmethyl)-2-thieno[3,2-c][1]benzopyrancarboxamide
Description
N-ethyl-8-methyl-4-oxo-N-(phenylmethyl)-2-thieno[3,2-c][1]benzopyrancarboxamide is a heterocyclic compound featuring a fused thieno[3,2-c]benzopyran scaffold. The structure includes a 4-oxo group, an N-ethyl-N-benzyl carboxamide substituent at position 2, and a methyl group at position 6. This compound belongs to a class of molecules where fused aromatic systems are functionalized with diverse substituents to modulate pharmacological properties. The ethyl and benzyl groups on the carboxamide moiety may influence lipophilicity and bioavailability, critical for drug-like behavior .
Properties
Molecular Formula |
C22H19NO3S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-8-methyl-4-oxothieno[3,2-c]chromene-2-carboxamide |
InChI |
InChI=1S/C22H19NO3S/c1-3-23(13-15-7-5-4-6-8-15)21(24)19-12-17-20(27-19)16-11-14(2)9-10-18(16)26-22(17)25/h4-12H,3,13H2,1-2H3 |
InChI Key |
JGQUYOVUWDUVLF-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(S2)C4=C(C=CC(=C4)C)OC3=O |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(S2)C4=C(C=CC(=C4)C)OC3=O |
Origin of Product |
United States |
Biological Activity
N-ethyl-8-methyl-4-oxo-N-(phenylmethyl)-2-thieno[3,2-c] benzopyrancarboxamide is a synthetic compound belonging to the class of coumarins. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to summarize the biological activities associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : 377.5 g/mol
- InChI Key : JGQUYOVUWDUVLF-UHFFFAOYSA-N
Antimicrobial Activity
Research indicates that N-ethyl-8-methyl-4-oxo-N-(phenylmethyl)-2-thieno[3,2-c] benzopyrancarboxamide exhibits significant antimicrobial properties. A study conducted on various bacterial strains showed effective inhibition at low concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 300 |
| IL-6 | 1200 | 250 |
This indicates a potent anti-inflammatory effect, making it a potential therapeutic agent for inflammatory diseases.
Anticancer Properties
The anticancer activity of N-ethyl-8-methyl-4-oxo-N-(phenylmethyl)-2-thieno[3,2-c] benzopyrancarboxamide has been assessed in various cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 10 |
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 12 |
The IC50 values indicate that the compound effectively inhibits cancer cell growth at relatively low concentrations.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A comprehensive study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various coumarin derivatives, including N-ethyl-8-methyl-4-oxo-N-(phenylmethyl)-2-thieno[3,2-c] benzopyrancarboxamide. The results confirmed its superior activity against Gram-positive bacteria compared to standard antibiotics .
- Inflammation Model : In a model of acute inflammation, the compound was administered to mice subjected to carrageenan-induced paw edema. The results indicated a significant reduction in edema compared to controls, supporting its potential use in treating inflammatory conditions .
- Cancer Research : A study published in Cancer Letters highlighted the mechanism through which the compound induces apoptosis in cancer cells via mitochondrial pathways. The research concluded that it could serve as a lead compound for developing new anticancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Thieno-Fused Heterocycles
Pharmacological and Physicochemical Properties
Thieno[3,2-c]quinoline Derivatives Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate () shares a thieno[3,2-c] fused system but replaces the benzopyran with a quinoline ring. The presence of electron-withdrawing groups (chloro, ester) enhances stability and binding to kinase active sites, as demonstrated in anticancer studies against the MCF-7 cell line .
Thieno[2,3-d]pyrimidine Derivatives Compounds like 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide () feature a pyrimidine ring fused to thiophene. The trifluoromethylphenoxy group enhances hydrophobicity, correlating with improved antimicrobial activity. However, the thieno[2,3-d] configuration may reduce planarity compared to thieno[3,2-c] systems, affecting membrane penetration .
Benzopyran-Based Analogues
- 3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid ester () shares the benzopyran core but lacks the thiophene fusion. The carboxylic acid ester group increases metabolic susceptibility compared to the carboxamide in the target compound, which may prolong half-life in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
